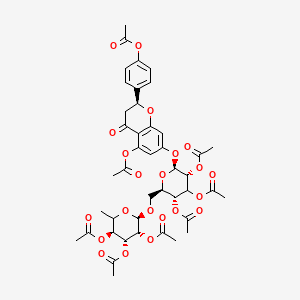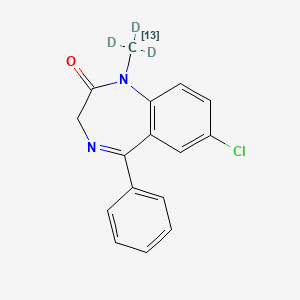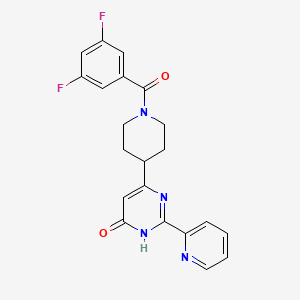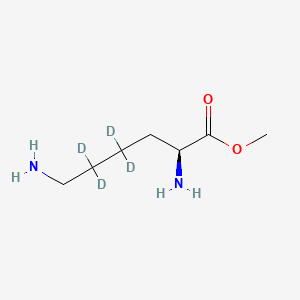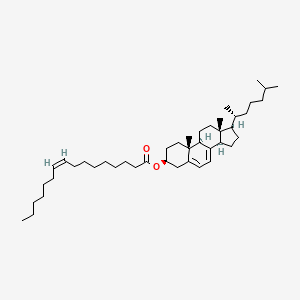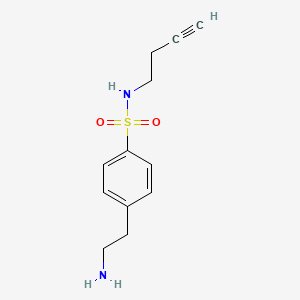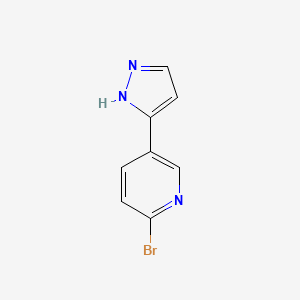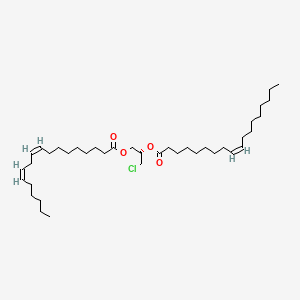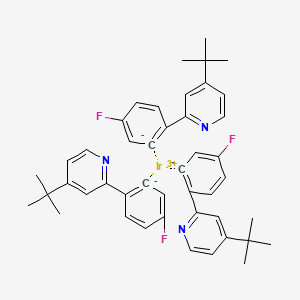![molecular formula C40H50O6Si B13443934 tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443934.png)
tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is a complex organosilicon compound. It is characterized by the presence of a tert-butyl-dimethylsilyl group attached to a tetrahydropyran ring, which is further substituted with phenylmethoxy groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane typically involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the silylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane undergoes various chemical reactions, including:
Oxidation: The phenylmethoxy groups can be oxidized to form corresponding phenylmethoxy derivatives.
Reduction: Reduction reactions can target the oxan ring or the phenylmethoxy groups.
Substitution: The tert-butyl-dimethylsilyl group can be substituted with other protecting groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and bases like imidazole for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy groups can yield phenylmethoxy ketones, while reduction can produce phenylmethoxy alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane involves the formation of stable silyl ethers that protect hydroxyl groups from unwanted reactions. The tert-butyl-dimethylsilyl group provides steric hindrance, preventing nucleophilic attack on the protected hydroxyl group. This stability is crucial in multi-step synthetic processes where selective deprotection is required at later stages .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl-dimethylsilyloxyacetaldehyde: Used as a versatile reagent in synthetic glycobiology.
Dimethyl (2R,3S)-2,3-bis{[tert-butyl(dimethyl)silyl]oxy}butanedioate: Employed in the synthesis of complex organic molecules.
Tert-butyl({(2R,3S)-3-[(methoxymethoxy)methyl]-2-oxiranyl}methoxy)dimethylsilane: Utilized in stereocontrolled organic syntheses.
Uniqueness
Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is unique due to its tetrahydropyran ring structure substituted with multiple phenylmethoxy groups. This structural complexity provides enhanced stability and reactivity, making it a valuable compound in advanced synthetic applications .
Propiedades
Fórmula molecular |
C40H50O6Si |
|---|---|
Peso molecular |
654.9 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C40H50O6Si/c1-40(2,3)47(4,5)45-30-35-36(41-26-31-18-10-6-11-19-31)37(42-27-32-20-12-7-13-21-32)38(43-28-33-22-14-8-15-23-33)39(46-35)44-29-34-24-16-9-17-25-34/h6-25,35-39H,26-30H2,1-5H3/t35-,36+,37+,38-,39-/m1/s1 |
Clave InChI |
QXQZQDMMTWVWDX-VZMNNQEPSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



